Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate
Description
Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate is a chiral ester derivative featuring a biphenyl moiety and a methoxypropanoate group. Its stereospecific (2S) configuration and aromatic substitution pattern make it relevant in pharmaceutical and materials science research, particularly as a precursor or intermediate in drug synthesis. The biphenyl core contributes to π-π stacking interactions, while the ester group enhances solubility and reactivity for further functionalization.
Properties
CAS No. |
663174-52-5 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-phenylphenyl)methoxy]propanoate |
InChI |
InChI=1S/C18H20O3/c1-3-20-18(19)14(2)21-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
DCJHKEFYDLABAV-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Propanoate Core
The (2S)-2-hydroxypropanoate core is typically derived from (S)-lactic acid, ensuring the correct stereochemistry. Key steps include esterification and activation of the hydroxyl group for subsequent substitution.
Esterification of (S)-Lactic Acid
(S)-Lactic acid undergoes esterification with ethanol to form ethyl (2S)-2-hydroxypropanoate. This can be achieved via acid-catalyzed or enzymatic methods. For example:
Activation of the Hydroxyl Group
The hydroxyl group is converted to a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution. A common method involves tosylation:
Introduction of the Biphenylmethoxy Group
The biphenylmethoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Two primary strategies are discussed below.
Nucleophilic Substitution (Williamson Ether Synthesis)
The tosylate intermediate reacts with [1,1'-biphenyl]-4-ylmethoxide under basic conditions. This method is efficient for sterically hindered systems.
Procedure
- Prepare [1,1'-biphenyl]-4-ylmethanol :
- Synthesized via coupling (e.g., Suzuki) or direct methylation of 4-hydroxybiphenyl.
- Convert to Methoxide :
- Treat with NaH in THF to generate the strong nucleophile.
- Substitution Reaction :
Data Table 1: Reaction Conditions for Nucleophilic Substitution
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Tosylation | TsCl, pyridine, DCM, 0°C → rt | >80% | |
| Methoxide Formation | NaH, THF, 0°C | N/A | |
| Substitution | DMF, 80°C, 24 h | ~80% |
Mitsunobu Reaction
This method retains stereochemistry while introducing the biphenylmethoxy group.
Procedure
- React Ethyl (2S)-2-Hydroxypropanoate :
- With [1,1'-biphenyl]-4-ylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃).
- Conditions :
Data Table 2: Mitsunobu Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| DEAD | 1.2 equiv | Oxidant |
| PPh₃ | 1.2 equiv | Phosphine |
| Solvent | THF | Polar aprotic |
| Temperature | 0°C → rt | Optimal for retention of stereochemistry |
Alternative Synthetic Routes
Direct Alkylation of (S)-Lactic Acid Derivatives
Ethyl (2S)-2-hydroxypropanoate may undergo direct alkylation with [1,1'-biphenyl]-4-ylmethyl bromide under basic conditions. For example:
Enzymatic Resolution
A racemic mixture of ethyl 2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate can be resolved using lipases or esterases to isolate the (2S)-enantiomer.
Key Challenges and Optimizations
- Steric Hindrance : The biphenyl group complicates substitution reactions. Polar aprotic solvents (e.g., DMF) improve solubility.
- Stereochemical Purity : Mitsunobu reactions or chiral auxiliaries ensure >95% ee.
- Purification : Column chromatography (hexane/ethyl acetate) is critical for isolating the product.
Summary of Methods
| Method | Steps | Yield | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | Tosylation → Methoxide → Substitution | 70–85% | High efficiency, scalable |
| Mitsunobu Reaction | DEAD/PPh₃ → Retention of configuration | 60–75% | Stereochemical control |
| Direct Alkylation | K₂CO₃, acetone | ~66% | Simple, fewer steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid.
Reduction: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:
Key Research Findings
Structural and Physical Properties
- Crystallography: Rod-like analogs with ester termini (e.g., NO2-Bi-4-S-E) crystallize in triclinic or monoclinic systems, with packing influenced by nitro/cyano substituents. Replacing acid groups with esters eliminates hydrogen bonding, altering thermal stability .
- Conformational Analysis: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), favoring planar geometry for electronic delocalization .
Biological Activity
Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20O3
- Molecular Weight : 284.3 g/mol
- CAS Number : 663174-52-5
- IUPAC Name : ethyl (2S)-2-[(4-phenylphenyl)methoxy]propanoate
The compound features a biphenyl moiety linked to an ethyl ester group via a methoxy linkage, which may influence its biological interactions through hydrophobic and π-π stacking interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The biphenyl structure can engage in π-π interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release the active acid form, potentially activating various biochemical pathways involved in inflammation and cell signaling.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. This compound has been explored for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various biphenyl derivatives found that those structurally similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. The study highlighted the importance of the biphenyl moiety in enhancing biological activity.
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, derivatives similar to this compound were shown to reduce pro-inflammatory cytokine levels significantly. This suggests that the compound may exert its anti-inflammatory effects through modulation of immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
